GN44028
Overview
Description
This compound has an inhibitory concentration (IC50) of 14 nanomolar and is primarily used in cancer research due to its ability to inhibit hypoxia-induced transcriptional activity of HIF-1α without affecting the expression of HIF-1α messenger RNA, protein accumulation, or heterodimerization with HIF-1β .
Biochemical Analysis
Biochemical Properties
GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .
Temporal Effects in Laboratory Settings
It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .
Metabolic Pathways
Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .
Subcellular Localization
Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:
Cyclization Reaction: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
Aromatic Substitution: Introduction of the benzodioxin moiety through aromatic substitution reactions.
Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors with precise control over temperature and reaction time.
Solvent Extraction: Using solvents like dimethyl sulfoxide (DMSO) for extraction and purification.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Types of Reactions:
Inhibition of Transcriptional Activity: GN 44028 inhibits the transcriptional activity of HIF-1α under hypoxic conditions.
Anti-Proliferative Activity: It exhibits anti-proliferative activities against various cancer cell lines, including HCT116, HepG2, and HeLa cells
Common Reagents and Conditions:
Reagents: Hydrazine derivatives, diketones, benzodioxin derivatives.
Major Products:
Inhibition of Vascular Endothelial Growth Factor (VEGF): GN 44028 reduces the levels of VEGF in cancer cells, contributing to its anti-cancer properties.
Scientific Research Applications
GN 44028 is extensively used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of HIF-1α and its effects on tumor growth and metastasis.
Cell Biology: Researchers use GN 44028 to investigate the role of HIF-1α in cellular responses to hypoxia and its impact on gene expression.
Drug Development: It serves as a lead compound for developing new anti-cancer drugs targeting HIF-1α.
Mechanism of Action
GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .
Comparison with Similar Compounds
GN 44029: Another HIF-1α inhibitor with a similar structure but different substituents on the pyrazole ring.
GN 44030: A compound with a similar mechanism of action but higher IC50 value, indicating lower potency.
Uniqueness of GN 44028:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSZVSWAAUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?
A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []
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